cis-2,6-Dimethyl-2,6-octadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

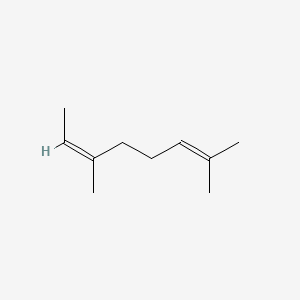

Structure

2D Structure

3D Structure

Properties

CAS No. |

2492-22-0 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

(6Z)-2,6-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5- |

InChI Key |

MZPDTOMKQCMETI-YHYXMXQVSA-N |

SMILES |

CC=C(C)CCC=C(C)C |

Isomeric SMILES |

C/C=C(/C)\CCC=C(C)C |

Canonical SMILES |

CC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-2,6-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of cis-2,6-Dimethyl-2,6-octadiene, a naturally occurring monoterpene. The document details its physicochemical characteristics, spectroscopic profile, and information on its natural sources and biosynthesis. While direct applications in drug development are not extensively documented in current literature, this guide aims to provide a foundational understanding of the molecule for researchers exploring its potential in various scientific and pharmaceutical contexts.

Chemical and Physical Properties

This compound, also known by its IUPAC name (6Z)-2,6-dimethylocta-2,6-diene, is a volatile organic compound with the molecular formula C₁₀H₁₈.[1][2][3] It is a structural isomer of other well-known monoterpenes and is found as a minor constituent in the essential oils of several plants.[2] The cis configuration of the double bond at the 6-position is a key structural feature that distinguishes it from its trans-isomer.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈ | [1][2][3] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| CAS Number | 2492-22-0 | [3] |

| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene | [1] |

| Melting Point | -69.6 °C (estimated) | [2] |

| Boiling Point | 173.7 °C (estimated) | [2] |

| Density | 0.7750 g/cm³ | [2] |

| Refractive Index | 1.4498 | [2] |

| InChI | InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5- | [2] |

| SMILES | C/C=C(\C)/CCC=C(C)C | [1] |

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals a characteristic fragmentation pattern. The NIST WebBook provides mass spectral data for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and purification of this compound are not extensively reported in publicly available literature. However, general methods for the synthesis, isolation, and purification of terpenoids can be adapted.

Synthesis

The stereoselective synthesis of Z-alkenes can be challenging due to the thermodynamic preference for the E-isomer.[6] Methodologies for the synthesis of specific Z-isomers of related compounds often involve specialized catalytic systems.[7] Researchers aiming to synthesize this compound would likely need to explore and adapt existing methods for Z-alkene synthesis.

Isolation and Purification from Natural Sources

This compound is a component of some essential oils.[2] Its isolation from these natural mixtures would typically involve the following steps:

-

Extraction: Steam distillation or solvent extraction are common methods for obtaining essential oils from plant material.[8]

-

Fractional Distillation: To separate components based on boiling point differences.[9]

-

Chromatography: Techniques such as column chromatography or preparative gas chromatography would be necessary to isolate this compound from other isomers and components with similar boiling points.[9]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the analysis of volatile compounds like this compound. A typical workflow would involve:

Caption: General workflow for GC-MS analysis.

A non-polar capillary column (e.g., DB-5ms) is often used for terpene analysis. The temperature program would be optimized to achieve separation from other isomers. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[10]

Natural Occurrence and Biosynthesis

This compound has been identified in the essential oils of various plants, including the tea plant (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale).[2] It is also a minor component of geranium oil.[2]

Like other monoterpenes, it is biosynthesized via the mevalonate (B85504) pathway. The key precursor, geranyl pyrophosphate, undergoes enzymatic isomerization and subsequent reactions to form the dimethyloctadiene backbone.[2][11]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (2492-22-0) for sale [vulcanchem.com]

- 3. This compound [webbook.nist.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Linalool - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of cis-2,6-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid of interest in various chemical and biological studies. The information is compiled to serve as a technical resource, presenting key data, standardized experimental methodologies for its characterization, and a logical workflow for its analysis.

Core Physical and Chemical Properties

This compound, with the CAS Registry Number 2492-22-0, is an acyclic monoterpenoid.[1][2] Its chemical structure and properties are defined by its ten-carbon backbone with two double bonds at positions 2 and 6, both in the cis (Z) configuration.[3] The quantitative physical properties of this compound are summarized below.

Data Presentation: Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₈ | [3][4][5] |

| Molecular Weight | 138.25 g/mol | [3][4] |

| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene | [3][4] |

| CAS Registry Number | 2492-22-0 | [3][5] |

| Appearance | Colorless Oil | [6] |

| Boiling Point | 173.7 °C | Experimental estimate.[3] |

| 56 °C at 14 Torr | [7] | |

| Melting Point | -69.6 °C | Experimental estimate.[3] |

| Density | 0.7750 g/cm³ | [3] |

| 0.7911 g/cm³ at 25 °C | [6] | |

| Refractive Index | 1.4498 | [3] |

| Solubility | In water: 1.51 mg/L at 25 °C (estimated) | [8] |

| Soluble in Chloroform, Ethyl Acetate, Hexane (Slightly) | [6] | |

| Octanol/Water Partition Coefficient (LogP) | 3.70 | [3] |

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory protocols for determining the key physical properties of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common micro-method utilizes a Thiele tube or a similar heating apparatus.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner or hot plate), and liquid paraffin (B1166041) or silicone oil.[4][6]

-

Procedure:

-

A small volume (2-3 mL) of the liquid sample is placed into the small test tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube containing a heating oil, ensuring the sample is fully submerged but the open end of the test tube is above the oil level.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a rapid and continuous stream of bubbles emerges from the capillary's open end, the heating is discontinued.[6]

-

The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

-

2.2. Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. It can be accurately measured using a specific gravity bottle or pycnometer.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. If the pycnometer has a capillary stopper, it is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7] This process is often repeated with a reference liquid of known density (like distilled water) to calibrate the precise volume of the pycnometer at the measurement temperature.

-

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic constant for a pure compound under specific conditions (temperature and wavelength).

-

Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium lamp, 589 nm), and a constant-temperature water circulator.[9]

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.

-

The instrument is calibrated using a standard of known refractive index, often distilled water.[9]

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked. Water from the constant-temperature circulator is passed through the jackets surrounding the prisms to maintain a constant temperature.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct boundary between light and dark regions.[10]

-

If color fringes are observed at the boundary (chromatic aberration), the compensator is adjusted to produce a sharp, achromatic line.[10]

-

The main adjustment knob is used to align this boundary precisely with the crosshairs in the eyepiece.

-

The refractive index value is then read directly from the instrument's scale.[9]

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and property determination of a synthesized or isolated organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of an organic compound.

References

- 1. 2,6-Octadiene, 2,6-dimethyl- [webbook.nist.gov]

- 2. 2,6-Octadiene, 2,6-dimethyl- | 2792-39-4 | Benchchem [benchchem.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. phillysim.org [phillysim.org]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide on the Structural Characteristics of cis-2,6-Dimethyl-2,6-octadiene

Introduction

cis-2,6-Dimethyl-2,6-octadiene is an acyclic monoterpenoid, a class of natural products derived from isoprene (B109036) units.[1] Its chemical structure, characterized by two double bonds with specific stereochemistry, gives rise to distinct physical and spectral properties. This document provides a comprehensive overview of the structural features of this compound, detailing its physicochemical properties, spectroscopic signature, and the experimental methodologies used for its characterization. This guide is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the structural elucidation and potential applications of this compound.

Core Structural Features

The fundamental structure of 2,6-Dimethyl-2,6-octadiene is an eight-carbon chain with two methyl group substitutions and two double bonds. The "cis" designation, or (Z)-configuration, is critical to its stereochemical identity and distinguishes it from its trans-isomer.[2]

The IUPAC name for this specific isomer is (6Z)-2,6-dimethylocta-2,6-diene .[1][2] The molecule's connectivity and stereochemistry can be unambiguously represented by various chemical identifiers.

| Identifier Type | Value |

| Molecular Formula | C10H18[2][3][4] |

| Molecular Weight | 138.25 g/mol [1][2] |

| CAS Number | 2492-22-0[4][5] |

| InChI | InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-[2] |

| InChIKey | MZPDTOMKQCMETI-YHYXMXQVSA-N[2] |

| SMILES | C/C=C(/C)\CCC=C(C)C[2] |

Stereoisomerism: The primary stereoisomer is the trans- or (E)-isomer, formally named (6E)-2,6-dimethyl-2,6-octadiene (CAS: 2609-23-6).[6][7] The geometric arrangement of the substituents around the C2-C3 and C6-C7 double bonds significantly influences the molecule's overall shape and its interactions in biological systems.

Physicochemical Properties

The physical properties of this compound are consistent with its identity as a nonpolar hydrocarbon. These properties are crucial for its handling, purification, and formulation.

| Property | Value |

| Melting Point | -69.6 °C (estimated)[2] |

| Boiling Point | 173.7 °C (estimated)[2] |

| Density | 0.7750 g/cm³[2] |

| Refractive Index | 1.4498[2] |

| LogP (Partition Coefficient) | 3.70 (estimated)[2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. Each technique provides specific information about the molecule's atomic composition, connectivity, and functional groups.

| Spectroscopic Technique | Key Observations and Data |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fragmentation Pattern: Base peak at m/z 69 (corresponding to allylic fragmentation), with significant secondary peaks at m/z 41 and 95.[1][2] |

| ¹H Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ): Olefinic protons at δ 5.2–5.4 ppm; methyl groups adjacent to double bonds at δ 1.6–1.8 ppm.[2] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ): sp² carbons at δ 125–130 ppm; methyl carbons at δ 17–22 ppm.[2] |

| Infrared (IR) Spectroscopy | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound, which would show characteristic C-H and C=C stretching and bending vibrations typical for an alkene.[8] |

Experimental Protocols

The structural elucidation of this compound relies on standardized experimental procedures for synthesis and analysis.

Synthesis

While various methods exist for the synthesis of substituted dienes, a common approach involves olefination reactions or elimination reactions from suitable precursors. For instance, a microwave-assisted synthesis has been reported for structurally related monoterpenoids, offering a rapid and efficient alternative to conventional heating.[9] Such a protocol would generally involve:

-

Reactant Preparation: A suitable precursor, such as a diol or a carbonyl compound, is dissolved in an appropriate solvent.

-

Reagent Addition: Dehydrating agents or olefination reagents are added to the solution. For microwave synthesis, a solid support like silica (B1680970) may be used.[9]

-

Microwave Irradiation: The reaction mixture is exposed to microwave irradiation at a specific power level for a defined period (e.g., 640W for 10 minutes).[9]

-

Workup and Purification: The product is extracted with an organic solvent, filtered, and purified, typically by column chromatography.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is prepared.

-

Injection: A small volume (e.g., 1 µL) is injected into the GC system.

-

Chromatographic Separation: The sample is vaporized and separated on a non-polar capillary column (e.g., DB-5ms). The temperature program is ramped to elute compounds based on their boiling points. Kovats retention indices on semi-standard non-polar columns are reported to be in the range of 978-1004.[1]

-

Mass Analysis: As the compound elutes from the column, it is ionized (typically by electron ionization at 70 eV) and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio to produce a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using a standard high-field instrument (e.g., 400 MHz or higher).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used. For gas-phase IR, the sample is introduced into a gas cell.[8]

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum is typically subtracted.

Biological Context and Pathways

Natural Occurrence and Biosynthesis

This compound is found as a minor component in the essential oils of various plants, including the tea plant (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale).[2] Like other monoterpenes, it is biosynthesized via the mevalonate (B85504) pathway. The key precursor, geranyl pyrophosphate (GPP), undergoes enzymatic isomerization and elimination reactions to yield the final diene structure.[2]

Biological Activity

The specific biological activities of this compound are not extensively documented. However, monoterpenoids as a class, and structurally similar compounds like geraniol, are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11] Further research is required to determine the specific bioactivity profile of this particular isomer.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the study of this compound.

References

- 1. This compound | C10H18 | CID 5352478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (2492-22-0) for sale [vulcanchem.com]

- 3. 2,6-Octadiene, 2,6-dimethyl- [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. 2,6-Dimethyl-2-trans-6-octadiene [webbook.nist.gov]

- 7. (6E)-2,6-dimethyl-2,6-octadiene | C10H18 | CID 5365898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Geraniol – Wikipedia [de.wikipedia.org]

In-depth Technical Guide on cis-2,6-Dimethyl-2,6-octadiene (CAS: 2492-22-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2,6-Dimethyl-2,6-octadiene, a naturally occurring acyclic monoterpene, is a compound of interest due to its presence in various essential oils and its potential applications in the fragrance and chemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characterization, and natural occurrence. While direct experimental data on its biological activities in the context of drug development and detailed toxicological profiles are limited, this guide summarizes the known information and discusses the general biological potential and safety considerations for related acyclic monoterpenes.

Chemical and Physical Properties

This compound is a volatile organic compound with a characteristically sweet and fruity odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| CAS Number | 2492-22-0 | [1][2] |

| IUPAC Name | (2Z,6Z)-2,6-dimethylocta-2,6-diene | [1] |

| Melting Point | -69.6 °C (estimate) | [2] |

| Boiling Point | 173.7 °C (estimate) | [2] |

| Density | 0.7750 g/cm³ | [2] |

| Refractive Index | 1.4498 | [2] |

| Vapor Pressure | 2.1 mmHg at 25°C | [2] |

| Flash Point | 43.9 °C | [2] |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques.

| Technique | Key Findings | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Base peak at m/z 69, with other significant peaks at m/z 41 and 95. | [3] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Olefinic protons observed at δ 5.2–5.4 ppm; methyl groups adjacent to double bonds at δ 1.6–1.8 ppm. | [3] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | sp² hybridized carbons in the range of δ 125–130 ppm; methyl carbons at δ 17–22 ppm. | [1] |

| Infrared (IR) Spectroscopy | Data available from the NIST Chemistry WebBook. | [4] |

Synthesis and Biosynthesis

Chemical Synthesis

Workflow for a Potential Wittig Reaction Approach

Caption: Retrosynthetic analysis of this compound via a Wittig reaction.

A potential synthesis could involve a Wittig reaction between a phosphonium ylide derived from a propyl halide and acetone, and another Wittig reaction to form the second double bond. The stereoselectivity for the cis isomer would depend on the specific reaction conditions and the nature of the ylide (non-stabilized ylides typically favor Z-alkene formation).[5][6]

Workflow for a Potential Julia-Kocienski Olefination Approach

Caption: Retrosynthetic analysis of this compound via a Julia-Kocienski olefination.

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis.[7][8] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. While often E-selective, modifications can influence the stereochemical outcome.

Biosynthesis

This compound is a naturally occurring monoterpene. Its biosynthesis in plants proceeds through the mevalonate (B85504) pathway.[3] The key precursor, geranyl pyrophosphate (GPP), undergoes isomerization and subsequent elimination reactions to form the conjugated diene system of the molecule.[3]

Biosynthesis Pathway of this compound

Caption: Biosynthesis of this compound from IPP and DMAPP.

Natural Occurrence

This compound is a constituent of the essential oils of several plants, contributing to their characteristic aromas. It has been identified in:

-

Camellia sinensis (tea plant)[3]

-

Magnolia sieboldii[3]

-

Zingiber officinale (ginger)[3]

-

Geranium oil (as a minor component)[3]

Biological Activity and Drug Development Potential

There is a significant lack of specific data on the biological activity of this compound in the context of drug development. However, the broader class of acyclic monoterpenes has been investigated for various pharmacological effects.

Potential Anti-inflammatory Activity

Many monoterpenes have demonstrated anti-inflammatory properties in experimental models.[9][10] For instance, geraniol, a structurally related acyclic monoterpene alcohol, has been shown to possess anti-inflammatory effects.[10] The mechanisms often involve the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) and enzymes like cyclooxygenases (COX).[9][11]

Potential Antimicrobial Activity

Derivatives of 3,7-dimethyl-2,6-octadienamide have been synthesized and shown to exhibit fungicidal activities against various phytopathogens.[12] While this does not directly implicate this compound, it suggests that the dimethyloctadiene scaffold could be a starting point for the development of novel antimicrobial agents.

Cytotoxicity

Specific cytotoxicity data (e.g., IC₅₀ values) for this compound against human cell lines are not available in the reviewed literature.

Safety and Toxicology

Detailed toxicological data for this compound is sparse. Most safety data sheets indicate that no data is available for endpoints such as acute toxicity, skin corrosion/irritation, and carcinogenicity.[13][14]

As a fragrance ingredient, its safety would be considered within the framework of the Research Institute for Fragrance Materials (RIFM), which evaluates substances based on their chemical structure, exposure levels, and available toxicological data on the compound and structurally related materials.

Computational studies on other acyclic monoterpenes suggest potential for skin and eye irritation, respiratory toxicity, and skin sensitization.[15] However, these are predictions and would require experimental validation for this compound.

Conclusion

This compound is a well-characterized acyclic monoterpene in terms of its chemical and physical properties. However, there is a notable absence of research into its specific biological activities and potential for drug development. Future research should focus on in vitro and in vivo studies to elucidate any potential pharmacological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Furthermore, comprehensive toxicological assessments are necessary to establish a clear safety profile for this compound. The synthetic routes outlined provide a basis for obtaining the compound for such studies.

References

- 1. US3616372A - Photochemical synthesis of cis-and transocimene - Google Patents [patents.google.com]

- 2. β-Ocimene, a Key Floral and Foliar Volatile Involved in Multiple Interactions between Plants and Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (2492-22-0) for sale [vulcanchem.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Julia olefination - Wikipedia [en.wikipedia.org]

- 9. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to cis-2,6-Dimethyl-2,6-octadiene (C10H18)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid with the molecular formula C10H18. The document details its chemical and physical properties, spectroscopic characterization, synthesis, and purification, and explores its potential biological significance, drawing on data from related compounds to highlight areas for future research.

Physicochemical and Spectroscopic Data

This compound, also known by its IUPAC name (6Z)-2,6-dimethylocta-2,6-diene, is a volatile organic compound found in the essential oils of various plants, including tea (Camellia sinensis), Magnolia sieboldii, and ginger (Zingiber officinale)[1]. Its biosynthesis is understood to occur via the mevalonate (B85504) pathway[1].

A summary of its key physicochemical and spectroscopic data is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H18 | [1][2][3][4][5] |

| Molecular Weight | 138.25 g/mol | [1][2][3][4][5] |

| CAS Number | 2492-22-0 | [2][4][5] |

| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene | [3] |

| Boiling Point | 173.7 °C | [1] |

| Melting Point | -69.6 °C | [1] |

| Density | 0.7750 g/cm³ | [1] |

| Refractive Index | 1.4498 | [1] |

| 1H NMR (δ, ppm) | 5.2–5.4 (olefinic protons), 1.6–1.8 (methyl groups) | [1] |

| 13C NMR (δ, ppm) | 125–130 (sp² carbons), 17–22 (methyl carbons) | |

| Mass Spec. (m/z) | Base peak at 69, with secondary peaks at 41 and 95 | [1] |

Synthesis and Purification

General Synthesis Approach

A plausible synthetic route could involve the reduction of a suitable precursor, such as a methyl ester of a related carboxylic acid.

Conceptual Experimental Protocol:

-

Reduction of a Precursor: A starting material like methyl (Z)-3,7-dimethylocta-2,6-dienoate could be reduced using a suitable reducing agent. For instance, lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (B95107) can be employed. The reaction is typically carried out at a low temperature (e.g., 0-5°C) to ensure selectivity.

-

Work-up: Following the reduction, the reaction mixture is carefully quenched with water and a sodium hydroxide (B78521) solution. The resulting mixture is then filtered, and the organic layer is separated.

-

Isolation: The organic filtrate is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the synthesized compound is crucial to remove any unreacted starting materials, byproducts, or isomers.

Conceptual Purification Protocol:

-

Distillation: Given the volatile nature of the compound, fractional distillation under reduced pressure can be an effective method for purification.

-

Chromatography: For higher purity, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) can be employed. The separation can be monitored by thin-layer chromatography (TLC).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the currently available literature. However, research on structurally related compounds provides insights into its potential pharmacological effects, particularly in the area of cancer therapy.

A study on 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), a derivative containing the 2,6-octadienyl moiety, has demonstrated significant antitumor activity against hepatocellular carcinoma (HCC) in both in vitro and in vivo models[7]. The study found that DMD induced mitochondria-mediated apoptosis and was associated with the MAPK signaling pathway[7].

Hypothetical Signaling Pathway

Based on the findings for the related compound DMD, a hypothetical signaling pathway for the potential antitumor effect of this compound is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for the specific compound.

Caption: Hypothetical MAPK signaling pathway modulation.

This diagram illustrates a potential mechanism where this compound interacts with a cellular target, leading to the activation of JNK and the inactivation of ERK1/2, ultimately promoting apoptosis in cancer cells.

Experimental Protocol for In Vitro Antitumor Activity Screening

To investigate the potential antitumor effects of this compound, the following experimental protocol, adapted from the study on DMD, can be utilized[7].

Cell Culture and Treatment:

-

Human hepatocellular carcinoma (e.g., H22) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5x10^4 cells/well.

-

After 24 hours, the cells are treated with varying concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability:

-

Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry:

-

Cells are treated with the test compound for 48 hours.

-

The cells are then harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and propidium (B1200493) iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Future Directions

The structural similarity of this compound to other biologically active monoterpenoids suggests that it may possess untapped therapeutic potential. Further research is warranted to:

-

Elucidate the specific biological activities of this compound, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties.

-

Conduct detailed mechanistic studies to identify its cellular and molecular targets and to validate its effects on signaling pathways such as the MAPK pathway.

-

Perform in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models.

-

Investigate the structure-activity relationship of its various isomers to optimize its potential therapeutic effects.

This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge and future research avenues for this compound.

References

- 1. This compound (2492-22-0) for sale [vulcanchem.com]

- 2. ez.restek.com [ez.restek.com]

- 3. This compound | C10H18 | CID 5352478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 2,6-Dimethylocta-2,6-diene | C10H18 | CID 137614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Antitumor activity of 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione isolated from the aerial part of Atractylodes macrocephala in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6Z)-2,6-Dimethylocta-2,6-diene

Introduction

(6Z)-2,6-Dimethylocta-2,6-diene, formerly known as cis-2,6-Dimethyl-2,6-octadiene, is a naturally occurring monoterpene found in a variety of plants, including tea (Camellia sinensis) and ginger (Zingiber officinale). As a volatile organic compound, it contributes to the characteristic aroma of these plants. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, tailored for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

(6Z)-2,6-Dimethylocta-2,6-diene is a member of the terpene family, characterized by a molecular formula of C10H18 and a molecular weight of 138.25 g/mol .[1] Its structure consists of an eight-carbon chain with two double bonds and two methyl group substituents. The "(6Z)" designation in its IUPAC name specifies the cis configuration of the double bond at the 6th position.

Table 1: Physical and Chemical Properties of (6Z)-2,6-Dimethylocta-2,6-diene

| Property | Value | Reference |

| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene | [1] |

| Molecular Formula | C10H18 | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| CAS Number | 2492-22-0 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

The structural elucidation of (6Z)-2,6-Dimethylocta-2,6-diene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for (6Z)-2,6-Dimethylocta-2,6-diene

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly detailed in search results. | |

| ¹³C NMR | Data not explicitly detailed in search results. | |

| IR Spectroscopy | Key absorptions expected for C-H and C=C bonds. | [2][3] |

| Mass Spectrometry (EI) | Key fragments (m/z): 69 (base peak), 41, 95. | [1] |

Synthesis

Experimental Protocol: Stereoselective Reduction of an Alkyne (General Procedure)

This protocol outlines a general method for the synthesis of a (Z)-alkene via the reduction of an internal alkyne using Lindlar's catalyst. This method is a plausible route to (6Z)-2,6-Dimethylocta-2,6-diene from a suitable alkyne precursor.

Materials:

-

Internal alkyne precursor (e.g., 2,6-dimethylocta-2,6-diyne)

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., hexane, ethyl acetate)

-

Reaction flask with a stir bar

-

Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

Procedure:

-

In a clean, dry reaction flask, dissolve the internal alkyne in the chosen anhydrous solvent.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, follow the manufacturer's instructions for pressurizing the system.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the Z-alkene. Over-reduction to the alkane should be avoided.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with fresh solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude (Z)-alkene.

-

Purify the product by flash column chromatography if necessary.

Visualizations

Biosynthesis of Monoterpenes

(6Z)-2,6-Dimethylocta-2,6-diene, as a monoterpene, is synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway. This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate pathway and leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all terpenes.

Caption: Biosynthesis of (6Z)-2,6-Dimethylocta-2,6-diene via the MEP pathway.

Analytical Workflow for Essential Oil Components

The analysis of (6Z)-2,6-Dimethylocta-2,6-diene in natural extracts, such as essential oils, typically involves extraction followed by chromatographic separation and mass spectrometric detection.

Caption: Analytical workflow for the identification of (6Z)-2,6-Dimethylocta-2,6-diene.

References

An In-depth Technical Guide to cis-2,6-Dimethyl-2,6-octadiene

SMILES Notation: C/C=C(/C)\CCC=C(C)C[1]

This technical guide provides a comprehensive overview of cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid of interest to researchers in various fields, including organic synthesis and chemical biology. This document details its physicochemical properties, a proposed synthetic protocol, and its known natural occurrences.

Physicochemical and Spectroscopic Data

This compound possesses distinct physical and chemical properties that are crucial for its handling, characterization, and application. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene | [1][2] |

| CAS Number | 2492-22-0 | [1][2] |

| Melting Point | -69.6 °C (estimated) | [2] |

| Boiling Point | 173.7 °C (estimated) | [2] |

| Density | 0.7750 g/cm³ | [2] |

| Refractive Index | 1.4498 | [2] |

| Isomeric SMILES | C/C=C(/C)\CCC=C(C)C | [1][2] |

| InChI | InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5- | [2] |

| InChIKey | MZPDTOMKQCMETI-YHYXMXQVSA-N | [2] |

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Gas chromatography-mass spectrometry (GC-MS) data indicates a base peak at m/z 69, which corresponds to the fragmentation of the allylic methyl groups.[2] Other significant peaks are observed at m/z 41 and 95, resulting from the cleavage of the hydrocarbon chain.[2] In ¹H NMR spectra, the olefinic protons resonate in the range of δ 5.2–5.4 ppm, while the methyl groups adjacent to the double bonds show resonances at δ 1.6–1.8 ppm.[2]

Experimental Protocols: Synthesis of this compound

A plausible and effective method for the stereoselective synthesis of this compound is the Wittig reaction. This reaction is renowned for its ability to form carbon-carbon double bonds with control over the stereochemistry. The use of non-stabilized ylides in the Wittig reaction generally leads to the formation of Z-alkenes (cis isomers), which is the desired outcome for this synthesis.

The proposed synthesis involves two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent Wittig reaction with a suitable ketone.

Part 1: Preparation of the Isopropyltriphenylphosphonium (B8661593) Ylide

Materials:

-

Isopropyltriphenylphosphonium iodide

-

A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend isopropyltriphenylphosphonium iodide in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of the strong base (e.g., n-BuLi solution) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

Part 2: Wittig Reaction with 5-Methyl-2-hexanone (B1664664)

Materials:

-

The freshly prepared isopropyltriphenylphosphonium ylide solution

-

5-Methyl-2-hexanone

-

Anhydrous aprotic solvent (as used in Part 1)

-

Inert atmosphere

Procedure:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 5-methyl-2-hexanone (1 equivalent) in the anhydrous solvent to the ylide solution via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure this compound. The by-product, triphenylphosphine (B44618) oxide, is more polar and will be separated during chromatography.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in the essential oils of several plants. It has been identified in Camellia sinensis (the tea plant), Magnolia sieboldii, and Zingiber officinale (ginger).[2] It is also a minor component of geranium oil, where it contributes to the overall aromatic profile.[2]

The biosynthesis of this monoterpenoid proceeds via the mevalonate (B85504) pathway.[2] The key precursor, geranyl pyrophosphate, undergoes isomerization and subsequent elimination reactions to form the characteristic conjugated diene system of this compound.[2]

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, related structures and derivatives have shown biological activity. For instance, derivatives of 3,7-dimethyl-2,6-octadienamide have been synthesized and shown to exhibit fungicidal activities against pathogens such as Rhizoctonia solani. Some of these amide derivatives displayed significant inhibition rates at a concentration of 50 µg/mL. Furthermore, a compound containing a 3,7-dimethyl-2,6-octadienyl moiety has demonstrated antitumor activity in a mouse hepatocellular carcinoma cell line. This suggests that the dimethyloctadiene scaffold could be a valuable starting point for the development of new therapeutic agents.

Visualizations

Synthetic Workflow of this compound via Wittig Reaction

Caption: Synthetic workflow for this compound.

References

InChI Key for cis-2,6-Dimethyl-2,6-octadiene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The International Chemical Identifier (InChI) system provides a standardized, non-proprietary method for representing chemical structures. A condensed, fixed-length version of the full InChI, the InChIKey, is a 27-character string that serves as a unique digital signature for a specific chemical compound. This technical guide focuses on the InChIKey and related identifiers for the monoterpenoid cis-2,6-Dimethyl-2,6-octadiene.

Identifier Summary

A comprehensive table of identifiers for this compound is provided below for clear and concise reference. This information is crucial for accurate database searching, chemical inventory management, and regulatory submissions.

| Identifier Type | Value |

| IUPAC Name | (6Z)-2,6-dimethylocta-2,6-diene[1][2] |

| Standard InChI | InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-[1][2] |

| Standard InChIKey | MZPDTOMKQCMETI-YHYXMXQVSA-N [1][3] |

| CAS Registry Number | 2492-22-0[1][4] |

| Molecular Formula | C10H18[1][4][5] |

| Molecular Weight | 138.25 g/mol [1] |

| Canonical SMILES | CC=C(C)CCC=C(C)C[1] |

| Isomeric SMILES | C/C=C(/C)\CCC=C(C)C[1] |

Stereochemistry and Isomerism

The stereochemical configuration of this compound is critical to its unique chemical and biological properties. The "cis" or "(Z)" designation in its nomenclature specifies the geometry of the double bond at the 6-position. It is important to distinguish this isomer from its "trans" or "(E)" counterpart, trans-2,6-Dimethyl-2,6-octadiene, as they may exhibit different biological activities and physicochemical characteristics. The InChIKey for the trans isomer is MZPDTOMKQCMETI-YHYXMXQVSA-N.[3]

Experimental Data and Protocols

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical and logical flow from the two-dimensional chemical structure to the condensed InChIKey. This workflow is fundamental to cheminformatics and the digital representation of chemical information.

Caption: Workflow for generating the InChIKey from a chemical structure.

References

The Elusive Presence of cis-2,6-Dimethyl-2,6-octadiene in Essential Oils: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2,6-Dimethyl-2,6-octadiene, a monoterpene with a distinct chemical profile, has been sporadically reported as a constituent of various essential oils. This technical guide provides an in-depth exploration of its natural occurrence, detailing available quantitative data, experimental protocols for its analysis, and a plausible biosynthetic pathway. While its presence is noted in some literature, comprehensive quantitative analyses often omit this compound, suggesting it is typically a trace component or potentially a misidentification in less rigorous studies. This guide aims to consolidate the current knowledge and provide a framework for future research into this elusive molecule.

Natural Occurrence and Quantitative Analysis

Initial reports suggest the presence of this compound in the essential oils of several plant species, including Camellia sinensis (tea plant), Magnolia sieboldii, Zingiber officinale (ginger), geranium (Pelargonium graveolens), Litsea euosma, Jasminum subtriplinerve, and Rosa damascena (damask rose). However, a thorough review of comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of these essential oils often fails to list this compound, even among the minor constituents.

This discrepancy highlights the challenge in definitively quantifying trace compounds. Its low concentration may fall below the detection limits of some instruments or be overlooked in analyses focused on more abundant terpenes. The following tables summarize the major and other notable terpene components found in the essential oils of the aforementioned plants, based on detailed GC-MS studies. It is critical to note the absence of this compound in these comprehensive reports.

Table 1: Major Volatile Components of Selected Essential Oils

| Plant Species | Major Components | Reference |

| Camellia sinensis (Tea) | Linalool, Geraniol, Phenylacetaldehyde, Methyl salicylate, Indole | [1] |

| Magnolia sieboldii | Bicyclogermacrene, Spathulenol, Caryophyllene oxide | [2] |

| Zingiber officinale (Ginger) | Zingiberene, α-Curcumene, β-Bisabolene, β-Sesquiphellandrene | [3][4] |

| Pelargonium graveolens (Geranium) | Citronellol, Geraniol, Linalool, Isomenthone | [1] |

| Rosa damascena (Rose) | Citronellol, Geraniol, Nonadecane, Heneicosane | [5][6] |

Table 2: Other Reported Minor Terpene Components of Selected Essential Oils

| Plant Species | Minor Components | Reference |

| Camellia sinensis (Tea) | α-Pinene, β-Pinene, Myrcene, Limonene, Ocimene, Terpinolene | [1] |

| Magnolia sieboldii | α-Pinene, β-Pinene, Sabinene, Myrcene, Limonene, 1,8-Cineole | [2] |

| Zingiber officinale (Ginger) | Camphene, p-Cymene, α-Pinene, β-Pinene, Myrcene, Limonene | [3][4] |

| Pelargonium graveolens (Geranium) | α-Pinene, Myrcene, Limonene, Rose oxides, Menthone | [1] |

| Rosa damascena (Rose) | α-Pinene, β-Pinene, Myrcene, Limonene, Linalool, Nerol | [5][6] |

Note: The absence of this compound in these tables underscores its likely status as a trace, and often unreported, constituent. Further targeted analysis using highly sensitive techniques like comprehensive two-dimensional gas chromatography (GCxGC) may be required to confirm and quantify its presence.

Experimental Protocols

The extraction and analysis of volatile compounds from plant materials are critical for the accurate identification and quantification of constituents like this compound. The following sections detail standard methodologies.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

Principle: The plant material is immersed in water and heated to boiling. The steam, carrying the volatile essential oil components, is then condensed, and the oil is separated from the water.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

Procedure:

-

The plant material (e.g., leaves, flowers, rhizomes) is finely chopped or ground to increase the surface area for extraction.

-

The material is placed in the round-bottom flask and fully submerged in distilled water.

-

The Clevenger apparatus is assembled with the condenser.

-

The mixture is heated to a rolling boil. The heating rate should be controlled to ensure a steady distillation rate.

-

The steam and volatilized essential oils rise into the condenser, where they are cooled and revert to a liquid state.

-

The condensate flows into the collection burette of the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water.

-

The distillation is continued for a prescribed period (typically 2-4 hours) until no more oil is collected.

-

After cooling, the collected essential oil is carefully separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

The oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

References

Technical Guide: Biosynthesis of cis-2,6-Dimethyl-2,6-octadiene via the Mevalonate Pathway

Introduction

cis-2,6-Dimethyl-2,6-octadiene is an acyclic monoterpene found as a minor constituent in the essential oils of various plants, including the tea plant (Camellia sinensis) and ginger (Zingiber officinale). Like all terpenoids, its carbon skeleton is derived from five-carbon isoprene (B109036) units. The biosynthesis of these units originates from two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In the cytosol of eukaryotes, the MVA pathway is the primary source for the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are subsequently condensed to form the C10 compound geranyl pyrophosphate (GPP), the direct substrate for the synthesis of all monoterpenes.

This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the well-established mevalonate pathway for precursor formation and the proposed enzymatic conversion of GPP to the final product. While the specific terpene synthase (TPS) responsible for this final step has not yet been fully characterized in the literature, this guide outlines a generalized experimental protocol for the identification, expression, and characterization of such an enzyme.

The Mevalonate Pathway: From Acetyl-CoA to Geranyl Pyrophosphate

The MVA pathway is a sequence of enzymatic reactions that converts three molecules of acetyl-CoA into the C5 isoprenoid precursors IPP and DMAPP. These molecules are then condensed to form GPP.[1][3][4] The pathway occurs in the cytosol and is a central route for the production of a vast array of essential biomolecules, including sterols, quinones, and the precursors for all cytosolic-derived terpenoids.[1]

Pathway Overview

The pathway can be divided into two main stages:

-

Formation of Mevalonate: Conversion of acetyl-CoA to the C6 intermediate, mevalonate.

-

Formation of Prenyl Diphosphates: Conversion of mevalonate to the C5 units IPP and DMAPP, followed by their condensation to form the C10 precursor, GPP.

The key enzymatic steps, substrates, and products of the MVA pathway leading to GPP are detailed in the table below.

Data Presentation: Enzymes and Intermediates

| Step | Substrate(s) | Enzyme | Enzyme Commission (EC) No. | Product(s) |

| 1 | 2 x Acetyl-CoA | Acetyl-CoA C-acetyltransferase (Thiolase) | 2.3.1.9 | Acetoacetyl-CoA + CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 2.3.3.10 | (S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) + CoA |

| 3 | HMG-CoA + 2 NADPH | HMG-CoA reductase | 1.1.1.34 | (R)-Mevalonate + 2 NADP+ + CoA |

| 4 | (R)-Mevalonate + ATP | Mevalonate kinase | 2.7.1.36 | Mevalonate-5-phosphate + ADP |

| 5 | Mevalonate-5-phosphate + ATP | Phosphomevalonate kinase | 2.7.4.2 | Mevalonate-5-pyrophosphate + ADP |

| 6 | Mevalonate-5-pyrophosphate + ATP | Diphosphomevalonate decarboxylase | 4.1.1.33 | Isopentenyl pyrophosphate (IPP) + ADP + Pi + CO2 |

| 7 | Isopentenyl pyrophosphate (IPP) | Isopentenyl-diphosphate delta-isomerase | 5.3.3.2 | Dimethylallyl pyrophosphate (DMAPP) |

| 8 | IPP + DMAPP | Geranyl pyrophosphate synthase | 2.5.1.1 | Geranyl pyrophosphate (GPP) + PPi |

Signaling Pathway Diagram: The Mevalonate Pathway

The following diagram illustrates the flow of intermediates through the mevalonate pathway to produce the monoterpene precursor, Geranyl Pyrophosphate (GPP).

Caption: The Mevalonate Pathway for Geranyl Pyrophosphate (GPP) Biosynthesis.

Final Enzymatic Step: GPP to this compound

The formation of acyclic monoterpenes from GPP is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). The conversion is believed to proceed via a carbocationic mechanism initiated by the removal of the pyrophosphate group from GPP.[5] For this compound, the proposed mechanism involves isomerization of the geranyl cation followed by an elimination reaction (deprotonation) to form the final stable diene structure.

Proposed Reaction Mechanism

-

Ionization: Geranyl pyrophosphate (GPP) binds to the active site of a specific, yet-to-be-identified monoterpene synthase. The enzyme facilitates the cleavage of the carbon-oxygen bond, releasing the pyrophosphate moiety and generating a geranyl cation intermediate.

-

Isomerization & Deprotonation: The highly reactive geranyl cation can undergo rearrangements. A subsequent proton abstraction (elimination) from a specific carbon atom quenches the carbocation and establishes the final double bond configuration, yielding this compound.

Caption: Proposed enzymatic conversion of GPP to the target compound.

Experimental Protocols: Identification and Characterization of the Target Terpene Synthase

The following section outlines a generalized, multi-step protocol for researchers aiming to identify and characterize the specific monoterpene synthase responsible for producing this compound.

Experimental Workflow Diagram

Caption: Workflow for identification and characterization of a terpene synthase.

Protocol 1: Heterologous Expression and Purification[6][7][8]

-

Vector Construction:

-

Amplify the full-length open reading frame of a candidate TPS gene from cDNA synthesized from a source plant (e.g., C. sinensis trichomes).

-

Use primers that add appropriate restriction sites (e.g., NcoI and SalI) and optionally a polyhistidine (His) tag for purification.

-

Digest the PCR product and a suitable expression vector (e.g., pET-32a) with the corresponding restriction enzymes.

-

Ligate the digested insert into the vector and confirm the sequence by Sanger sequencing.

-

-

Protein Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21 (DE3)) with the resulting plasmid.

-

Grow the cells in LB medium at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Incubate the culture at a lower temperature (e.g., 16-22°C) for 16-24 hours to improve protein solubility.

-

-

Purification:

-

Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer.

-

Disrupt cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity resin column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the His-tagged TPS protein using a buffer containing a high concentration of imidazole.

-

Verify protein purity and size using SDS-PAGE.

-

Protocol 2: In Vitro Enzyme Assay and Product Analysis[6][8][9]

-

Enzyme Reaction:

-

Prepare a reaction mixture in a glass GC vial. The standard reaction mixture (100-500 µL total volume) should contain:

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

-

Divalent Cation (10-15 mM MgCl₂)

-

Reducing Agent (5 mM Dithiothreitol)

-

Substrate (10-50 µM Geranyl Pyrophosphate)

-

Purified Enzyme (10-50 µg)

-

-

Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., 200 µL pentane (B18724) or hexane) to trap the volatile terpene products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Sample Preparation for GC-MS:

-

Stop the reaction by vortexing to extract the products into the organic layer.

-

Separate the layers by brief centrifugation.

-

Carefully transfer the upper organic layer to a new GC vial for analysis.

-

-

-

Instrument: Gas chromatograph coupled to a mass selective detector.

-

Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms).

-

Injection: Inject 1 µL of the organic extract.

-

Temperature Program:

-

Initial oven temperature: 40-50°C (hold for 2-5 min).

-

Ramp 1: Increase to 160°C at a rate of 5-10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20-30°C/min (hold for 5 min).

-

-

Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-350.

-

Identification: Identify the product by comparing its retention time and mass spectrum with those of an authentic chemical standard for this compound.

-

Conclusion

The biosynthesis of this compound is rooted in the fundamental mevalonate pathway, which provides the universal monoterpene precursor, geranyl pyrophosphate. The conversion of GPP to the final acyclic diene is catalyzed by a monoterpene synthase, the specific identity of which remains a target for future research. The experimental workflows and protocols detailed in this guide provide a robust framework for the discovery, functional expression, and biochemical characterization of this and other novel terpene synthases, paving the way for potential applications in metabolic engineering and the development of new therapeutics or flavor/fragrance compounds.

References

- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]

- 4. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of cis-2,6-Dimethyl-2,6-octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for cis-2,6-Dimethyl-2,6-octadiene, a monoterpenoid of interest in various research domains. The document presents key identification and structural data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are provided to aid in the replication and validation of results. Furthermore, a visualization of the general biosynthetic pathway for monoterpenoids is included to provide context for the natural origin of this compound.

Chemical and Physical Properties

This compound is a monoterpenoid with the molecular formula C₁₀H₁₈.[1] It is also known by its IUPAC name, (6Z)-2,6-dimethylocta-2,6-diene.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | PubChem[2] |

| Molecular Weight | 138.25 g/mol | PubChem[2] |

| CAS Number | 2492-22-0 | NIST WebBook[1] |

| Boiling Point | 173.7 °C (estimated) | Vulcanchem[3] |

| Density | 0.7750 g/cm³ (estimated) | Vulcanchem[3] |

| Refractive Index | 1.4498 (estimated) | Vulcanchem[3] |

Spectroscopic Data

The following sections summarize the key spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.2 – 5.4 | m | Olefinic protons |

| 1.6 – 1.8 | m | Methyl groups adjacent to double bonds |

Source: Vulcanchem[3]

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 125 – 130 | sp² carbons |

| 17 – 22 | Methyl carbons |

Source: Vulcanchem[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretch (alkane) |

| ~2910 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene) |

| ~1450 | C-H bend (alkane) |

| ~1375 | C-H bend (alkane) |

Note: Approximate values are inferred from typical spectra of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 138 | [M]⁺ | Molecular ion |

| 69 | Base Peak | Fragmentation of allylic methyl groups |

| 41 | Secondary Peak | Hydrocarbon chain cleavage |

| 95 | Secondary Peak | Hydrocarbon chain cleavage |

Source: Vulcanchem[3]

Experimental Protocols

While specific experimental parameters for the acquisition of the cited data are not exhaustively detailed in the source literature, the following represents standard protocols for obtaining high-quality spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.

-

Transfer the solution into an NMR tube using a pipette. Ensure the liquid height is around 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of the liquid sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator for storage.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

GC column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

-

Helium carrier gas

-

Sample of this compound

-

Solvent for dilution (e.g., hexane (B92381) or dichloromethane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program for terpenes might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 240 °C), and then hold for a few minutes.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio, and a detector records their abundance.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to assess the purity of the sample.

-

Examine the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragment ions.

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound.

References

Unraveling the Molecular Fingerprint: A Technical Guide to the GC-MS Fragmentation of cis-2,6-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of cis-2,6-dimethyl-2,6-octadiene, an acyclic monoterpene found in various essential oils. A thorough understanding of its mass spectral characteristics is crucial for its accurate identification and quantification in complex matrices, a common requirement in natural product research, flavor and fragrance analysis, and quality control in the pharmaceutical and food industries.

Electron Ionization Mass Spectrum

Under standard electron ionization (EI) at 70 eV, this compound (C₁₀H₁₈, molecular weight: 138.25 g/mol ) undergoes characteristic fragmentation, yielding a unique mass spectrum. The data presented below is a compilation from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Quantitative Fragmentation Data

The mass spectrum is characterized by a prominent base peak at m/z 69 and several other significant fragment ions. The relative intensities of the most abundant ions are summarized in Table 1 for clear comparison.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 75.3 | [C₃H₅]⁺ (Allyl cation) |

| 55 | 20.8 | [C₄H₇]⁺ |

| 69 | 100.0 | [C₅H₉]⁺ (Base Peak) |

| 81 | 25.1 | [C₆H₉]⁺ |

| 93 | 31.5 | [C₇H₉]⁺ |

| 123 | 8.4 | [C₉H₁₅]⁺ ([M-CH₃]⁺) |

| 138 | 10.5 | [C₁₀H₁₈]⁺• (Molecular Ion) |

Proposed Fragmentation Pathway

The fragmentation of this compound is primarily driven by the formation of stable carbocations through allylic and vinylic cleavages, as well as rearrangements. The proposed fragmentation pathways are illustrated in the diagram below, which rationalizes the formation of the major observed ions.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of cis-2,6-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for cis-2,6-Dimethyl-2,6-octadiene. It includes a summary of expected chemical shifts, a comprehensive experimental protocol for sample analysis, and structural diagrams to aid in the interpretation of spectral data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Introduction

This compound is a monoterpene hydrocarbon with a structure characterized by two double bonds and four methyl groups. The specific geometry of the double bonds and the electronic environment of each proton result in a unique ¹H NMR spectrum. Understanding these chemical shifts is fundamental for confirming the identity and purity of the compound. Spectroscopic analysis indicates that the olefinic protons typically resonate in the range of δ 5.2–5.4 ppm, while the methyl groups adjacent to the double bonds appear at approximately δ 1.6–1.8 ppm[1].

¹H NMR Chemical Shift Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound. These values are based on typical chemical shifts for similar structural motifs in related terpene compounds. The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |

| H3 | 5.2 - 5.4 | t (triplet) | 1H |

| H7 | 5.2 - 5.4 | t (triplet) | 1H |

| H4 | 2.0 - 2.2 | m (multiplet) | 2H |

| H5 | 2.0 - 2.2 | m (multiplet) | 2H |

| CH₃ at C2 | 1.6 - 1.8 | s (singlet) | 3H |

| CH₃ at C6 | 1.6 - 1.8 | s (singlet) | 3H |

| CH₃ at C2' | 1.6 - 1.8 | s (singlet) | 3H |

| CH₃ at C6' | 1.6 - 1.8 | s (singlet) | 3H |

Structural Representation and Proton Environments

The structure of this compound and the different proton environments are illustrated in the following diagram.